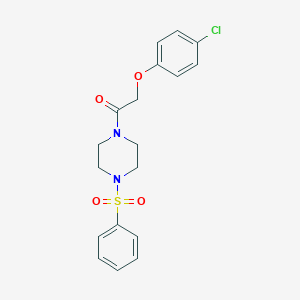
1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been extensively studied for its potential applications in scientific research. BZP is a potent and selective inhibitor of the dopamine transporter (DAT) and has been shown to have a range of biochemical and physiological effects.
作用機序
1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone acts as a competitive inhibitor of the dopamine transporter by binding to the same site as dopamine. It prevents the reuptake of dopamine from the synapse, leading to an increase in the concentration of dopamine in the synaptic cleft. This results in an increase in dopamine signaling and a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rats, increase heart rate and blood pressure, and produce hyperthermia. This compound has also been shown to increase the release of dopamine and other neurotransmitters such as serotonin and norepinephrine.
実験室実験の利点と制限
1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone has several advantages as a tool for scientific research. It is a potent and selective inhibitor of the dopamine transporter, making it a valuable tool for studying the function of DAT. This compound is also relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to the use of this compound in lab experiments. It has been shown to have a narrow therapeutic window, meaning that it can produce toxic effects at high doses. This compound also has a short half-life, which can make it difficult to administer in experiments.
将来の方向性
There are several future directions for the use of 1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone in scientific research. One potential application is in the study of addiction and drug abuse. This compound has been shown to produce behavioral effects that are similar to those produced by drugs of abuse, such as cocaine and amphetamines. It may be a useful tool for studying the mechanisms of addiction and developing new treatments for drug abuse. Another potential application is in the study of neurological and psychiatric disorders. This compound has been shown to affect dopamine signaling, which is implicated in a range of disorders such as Parkinson's disease and schizophrenia. It may be a valuable tool for studying the underlying mechanisms of these disorders and developing new treatments.
合成法
The synthesis of 1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone involves the reaction of 1-(4-bromophenyl)piperazine with 4-chlorophenoxyacetyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with benzenesulfonyl chloride to yield the final compound.
科学的研究の応用
1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone has been widely used in scientific research as a tool to study the function of the dopamine transporter. It has been shown to be a potent inhibitor of DAT, which is responsible for the reuptake of dopamine from the synapse. By blocking the reuptake of dopamine, this compound can increase the level of dopamine in the brain and produce a range of physiological and behavioral effects.
特性
分子式 |
C18H19ClN2O4S |
|---|---|
分子量 |
394.9 g/mol |
IUPAC名 |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone |
InChI |
InChI=1S/C18H19ClN2O4S/c19-15-6-8-16(9-7-15)25-14-18(22)20-10-12-21(13-11-20)26(23,24)17-4-2-1-3-5-17/h1-9H,10-14H2 |
InChIキー |
UZKJSQCXBLTZFH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B247539.png)

![4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247542.png)

![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247547.png)
![1-Phenyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247548.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247549.png)
![4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol](/img/structure/B247550.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B247558.png)
![1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247565.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247566.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247567.png)
![Biphenyl-4-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B247569.png)
![2-(4-Chloro-phenoxy)-1-[4-(2-phenoxy-acetyl)-piperazin-1-yl]-ethanone](/img/structure/B247570.png)
